

# Cyclopropyldiphenylsulfonium Tetrafluoroborate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Cyclopropyldiphenylsulfonium tetrafluoroborate*

Cat. No.: *B1362045*

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## Abstract

**Cyclopropyldiphenylsulfonium tetrafluoroborate** is a versatile and highly reactive reagent in organic synthesis. This document provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in the laboratory.

## Chemical and Physical Properties

**Cyclopropyldiphenylsulfonium tetrafluoroborate** is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below. The tetrafluoroborate anion is non-nucleophilic, which contributes to the stability of the sulfonium cation.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>15</sub> BF <sub>4</sub> S	[1][2][3]
Molecular Weight	314.15 g/mol	[2]
Melting Point	136-139 °C	[4][5]
Appearance	White to almost white powder/crystal	[3][5]
Solubility	Forms a suspension in THF, DME, DMSO, MeCN	[5]
CAS Number	33462-81-6	[1][6]
IUPAC Name	cyclopropyl(diphenyl)sulfonium tetrafluoroborate	

## Spectral Data

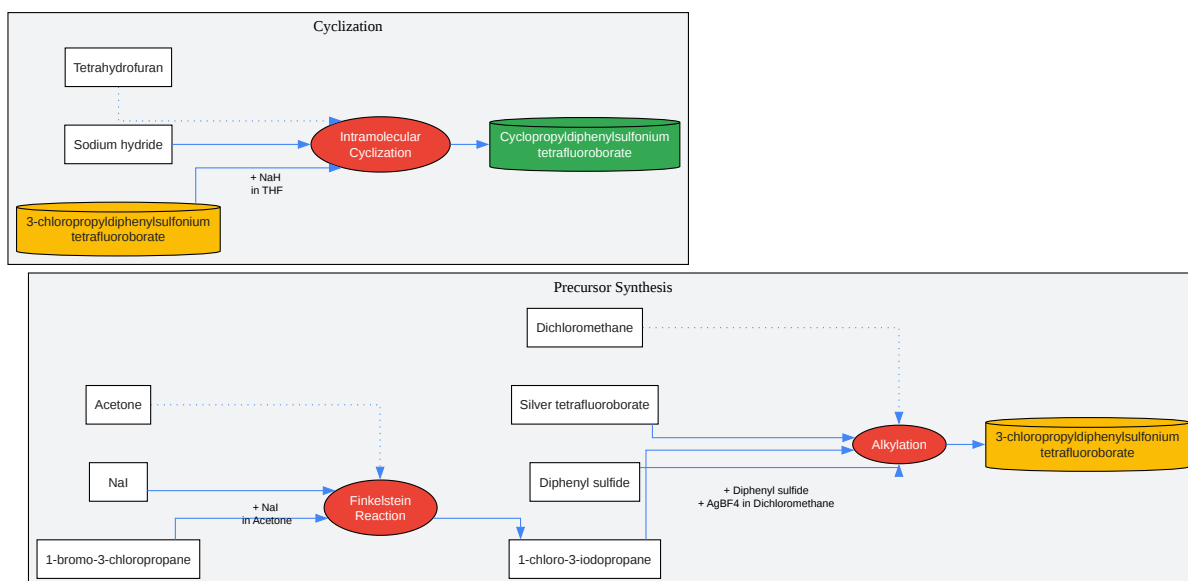
Spectroscopic data is crucial for the identification and characterization of **cyclopropyldiphenylsulfonium tetrafluoroborate**.

Spectrum	Data	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 1.4–1.75 (m, 4H, 2CH <sub>2</sub> ), 3.5–3.9 (m, 1H, CH), 7.5–8.1 (m, 10H, 2C <sub>6</sub> H <sub>5</sub> )	[4]
IR (Nujol, cm <sup>-1</sup> )	3100 (weak), 3045 (weak, aromatic C-H), 1582 (weak, C=C)	[4]
UV (95% C <sub>2</sub> H <sub>5</sub> OH)	λ <sub>max</sub> (ε): 235 nm shoulder (12,200), 261 nm (1800), 267 nm (2200), 274 nm (1700)	[4]

## Synthesis

The preparation of **cyclopropyldiphenylsulfonium tetrafluoroborate** is a multi-step process that involves the formation of a precursor, 3-chloropropyldiphenylsulfonium tetrafluoroborate, followed by an intramolecular cyclization.<sup>[4]</sup> The use of silver tetrafluoroborate in the synthesis of the precursor makes this reagent expensive.<sup>[7][8]</sup>

## Synthesis Workflow



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**Synthesis workflow for cyclopropyldiphenylsulfonium tetrafluoroborate.**

## Experimental Protocol: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate[7]

- To a solution of 393 g (2.63 moles) of sodium iodide in 1 L of reagent-grade acetone, add 394 g (2.50 moles) of 1-bromo-3-chloropropane.
- Stir the mixture for 2 hours at room temperature.
- Filter the mixture and wash the sodium bromide with acetone.
- Evaporate the acetone under reduced pressure. The resulting oil (1-chloro-3-iodopropane) is used in the next step without further purification.
- In a flask shielded from light, dissolve the crude 1-chloro-3-iodopropane and 465 g (2.50 moles) of diphenyl sulfide in 1 L of dichloromethane.
- Add 78 g (0.40 mole) of silver tetrafluoroborate in one portion. The temperature will initially rise to 40°C and then gradually fall.
- After 16 hours, add 200 mL of dichloromethane and filter the mixture through a pad of Florisil.
- Wash the solid with 100 mL of dichloromethane.
- Combine the dichloromethane portions and evaporate at reduced pressure until a solid separates.
- Add 1 L of diethyl ether to precipitate the product.
- Recrystallize the solid from hot 95% ethanol to yield white crystals of 3-chloropropyldiphenylsulfonium tetrafluoroborate (m.p. 106–107°C).

## Experimental Protocol: Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate[7]

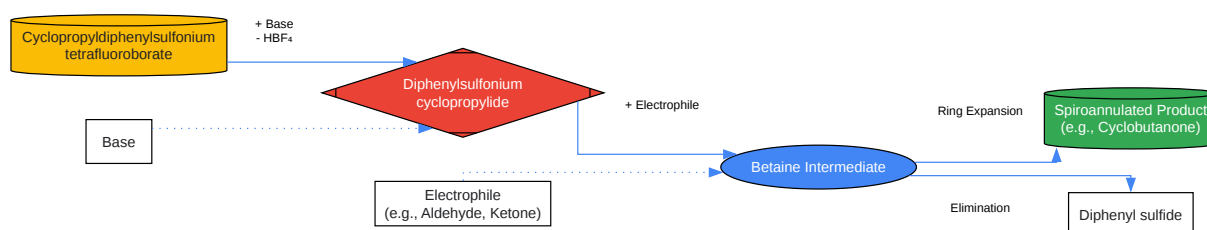
- Suspend 118.7 g (0.3386 mole) of 3-chloropropyldiphenylsulfonium tetrafluoroborate in 500 mL of dry tetrahydrofuran under a nitrogen atmosphere.

- Add 15.2 g (0.350 mole) of a 55% sodium hydride–mineral oil dispersion in 5-g portions at 30-minute intervals.
- Stir the resulting mixture at room temperature for 24 hours.
- Carefully quench the reaction with an aqueous solution of 25 mL of 48% fluoroboric acid.
- Extract the aqueous layer with dichloromethane.
- Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate at reduced pressure until precipitation occurs.
- Add 1 L of ether to complete the precipitation of the salt.
- Collect the crystals, wash with ether, and recrystallize from hot absolute ethanol to yield 79.5–88.0 g (75–83%) of **cyclopropyldiphenylsulfonium tetrafluoroborate** (m.p. 137–139°C).

## Reactivity and Applications in Synthesis

The synthetic utility of **cyclopropyldiphenylsulfonium tetrafluoroborate** stems from the reactivity of the corresponding ylide, which is generated in situ by treatment with a base. This ylide is a versatile C3 building block.<sup>[2][5]</sup> It readily participates in reactions with various electrophiles, particularly carbonyl compounds, to form spirocyclic products.<sup>[4]</sup>

## General Reaction Pathway



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### General reaction pathway involving the sulfonium ylide.

## Applications in Drug Development

**Cyclopropyldiphenylsulfonium tetrafluoroborate** serves as a key reagent in the synthesis of various cyclic compounds, which are important structural motifs in many pharmaceutical agents.[6] Its ability to facilitate cyclopropanation and spiroannulation reactions allows for the construction of complex and sterically demanding frameworks from simple precursors.[4][5][6] The ylide derived from this salt is particularly useful for the synthesis of:

- Cyclobutanones: Formed from the reaction with aldehydes and ketones.[4]
- $\gamma$ -Butyrolactones: Also accessible through reactions with carbonyl compounds.[4]
- Substituted Cyclopentanones: Synthesized from specific aldehyde and ketone precursors.[4]
- Spiropentanes: Generated from reactions with  $\alpha,\beta$ -unsaturated carbonyl compounds.[4]

The introduction of strained ring systems, such as cyclopropyl and cyclobutyl groups, can significantly impact the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

## Safety Information

**Cyclopropyldiphenylsulfonium tetrafluoroborate** is an irritant and should be handled with appropriate personal protective equipment.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

- Signal Word: Warning.

## Conclusion

**Cyclopropyldiphenylsulfonium tetrafluoroborate** is a powerful reagent for the introduction of three-carbon units in organic synthesis. Its ability to form a reactive ylide that undergoes facile reactions with a variety of electrophiles makes it an invaluable tool for the construction of complex cyclic and spirocyclic systems. Despite the cost associated with its synthesis, its unique reactivity profile ensures its continued importance in synthetic chemistry, particularly in the context of drug discovery and the development of novel therapeutic agents.

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